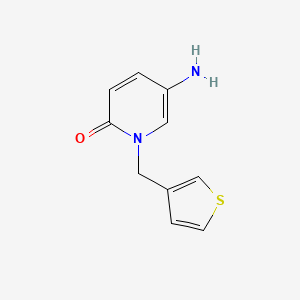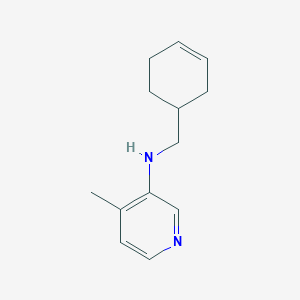
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine is a compound that features a cyclohexene ring attached to a pyridine ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through the dehydrogenation of cyclohexanone using allyl-palladium catalysis.
Attachment of the methylene bridge: This step involves the reaction of the cyclohexene derivative with a suitable methylene donor under basic conditions.
Formation of the pyridine ring: The final step involves the cyclization of the intermediate with a suitable nitrogen source to form the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Saturated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyclohexen-1-ylmethyl)-4-morpholinepropanamine
- N-[(cyclohex-3-en-1-yl)methyl]hydroxylamine
- N-(cyclohex-3-en-1-yl)-6-methylpyrimidin-4-amine
Uniqueness
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexene ring and a pyridine ring through a methylene bridge is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C13H18N2/c1-11-7-8-14-10-13(11)15-9-12-5-3-2-4-6-12/h2-3,7-8,10,12,15H,4-6,9H2,1H3 |
InChI Key |
UTFKGUCVJIIMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NCC2CCC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)

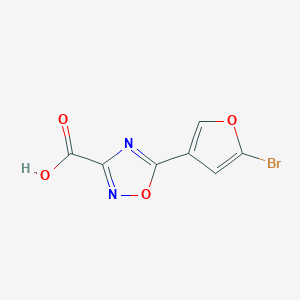
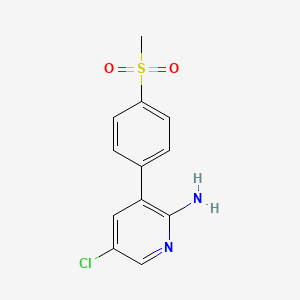

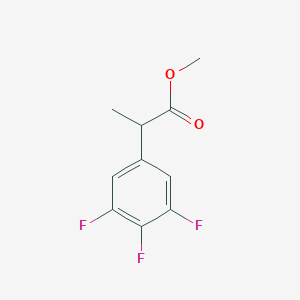

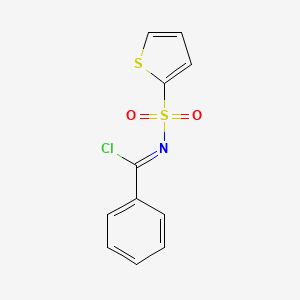
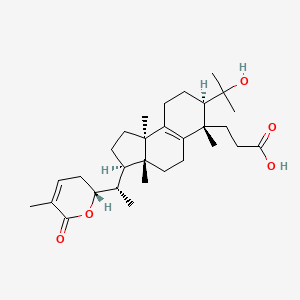
![tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13065674.png)
